BenchChemオンラインストアへようこそ!

2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone

Iron chelation Cancer cell proliferation CCRF-CEM leukemia

2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (commonly designated 311 or NIH; also sold as AS-8351) is a tridentate aroylhydrazone iron chelator belonging to the pyridoxal isonicotinoyl hydrazone (PIH) class. First characterized by Richardson and colleagues in the 1990s, this compound exhibits potent antiproliferative activity against neoplastic cells via intracellular iron deprivation and, independently, functions as a small-molecule inhibitor of the JmjC-domain histone demethylase KDM5B (JARID1B), enabling its use in epigenetic reprogramming cocktails.

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
CAS No. 796-42-9
Cat. No. B10769583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone
CAS796-42-9
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
InChIInChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11-
InChIKeyWQSHHAVECQJKLX-ODLFYWEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (CAS 796-42-9): A Dual-Action Iron Chelator and KDM5B Epigenetic Probe


2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (commonly designated 311 or NIH; also sold as AS-8351) is a tridentate aroylhydrazone iron chelator belonging to the pyridoxal isonicotinoyl hydrazone (PIH) class [1]. First characterized by Richardson and colleagues in the 1990s, this compound exhibits potent antiproliferative activity against neoplastic cells via intracellular iron deprivation and, independently, functions as a small-molecule inhibitor of the JmjC-domain histone demethylase KDM5B (JARID1B), enabling its use in epigenetic reprogramming cocktails [2]. Its chemical formula is C₁₇H₁₃N₃O₂ (MW 291.30), and it is supplied as a pale yellow to yellow crystalline solid soluble in DMSO (45 mg/mL) or ethanol (10 mg/mL with warming) .

Why Generic or In-Class Substitution Fails for 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (NIH/311)


Within the PIH aroylhydrazone class, cytotoxicity spans over two orders of magnitude across structurally proximate analogues, rendering potency predictions from one congener to another unreliable [1]. The toxicity of NIH is among the highest in the class, far exceeding that of the parent PIH and the closely related salicylaldehyde isonicotinoyl hydrazone (SIH) in the same hematopoietic cell systems [1]. Moreover, the iron mobilization mechanism of NIH is mechanistically divergent from that of PIH: NIH-mediated ⁵⁹Fe efflux occurs via passive, P-glycoprotein-independent diffusion, whereas PIH requires an energy- and P-gp-dependent transport process [2]. This mechanistic bifurcation means that substituting a cheaper or more readily available isonicotinoyl hydrazone analogue cannot reproduce the same cellular pharmacokinetics, target engagement profile, or selectivity window. The quantitative evidence below demonstrates precisely where NIH differentiates from its closest comparators in potency, selectivity, transport mechanism, and oncogenic pathway modulation.

Quantitative Differential Evidence: 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone vs. Closest Comparators


Antiproliferative Potency in CCRF-CEM T-Lymphoblastic Leukemia: 311 vs. Desferrioxamine (DFO)

In CCRF-CEM T-lymphoblastic leukemia cells, compound 311 inhibited proliferation with an IC₅₀ approximately 27-fold lower than that of the clinically used iron chelator desferrioxamine (DFO) at 48 hours [1]. This represents a direct head-to-head comparison performed in the same assay under identical conditions. The magnitude of this differential substantially exceeds that typically reported for other PIH-class analogues against DFO.

Iron chelation Cancer cell proliferation CCRF-CEM leukemia

Induction of Cell-Cycle Arrest and DNA-Repair Genes (GADD45/WAF1): 311 vs. Desferrioxamine (DFO)

In a direct concentration-response comparison across three neuroepithelioma and leukemia cell lines, 311 markedly increased GADD45 and WAF1 mRNA levels at concentrations of 2.5–5 μmol/L, whereas desferrioxamine required 150 μmol/L to achieve a comparable increase in the same transcripts [1]. This represents a 30- to 60-fold lower effective concentration for 311 relative to DFO for engaging the same downstream molecular targets involved in p53-transactivated cell-cycle control and DNA repair.

GADD45 WAF1 p53 pathway Cell cycle arrest Gene expression

Anti-Malarial Activity Against Plasmodium falciparum: 311 vs. Desferrioxamine (DFO) and Pyridoxal Isonicotinoyl Hydrazone (PIH)

In the chloroquine-sensitive 3D7 strain of P. falciparum, compound 311 exhibited an IC₅₀ of 4.45 ± 1.70 μM, which was 5.3-fold lower than DFO (IC₅₀ = 23.43 ± 3.40 μM) and approximately 11-fold lower than the parent class compound PIH (IC₅₀ = 50 μM) [1]. In the chloroquine-resistant 7G8 strain, 311 maintained comparable potency (IC₅₀ = 4.46 ± 0.30 μM) versus DFO (IC₅₀ = 18.54 ± 4.70 μM). The statistical significance of 311 vs. DFO reached p ≤ 0.001 in both strains. Notably, 311 also inhibited the ring-stage of the parasite life cycle, whereas DFO primarily affected later trophozoite and schizont stages, indicating a distinct temporal window of action [1].

Antimalarial Plasmodium falciparum Iron chelation Chloroquine resistance

Mechanism of Cellular Iron Efflux: 311 Mediates Passive, P-Glycoprotein-Independent ⁵⁹Fe Release, Unlike Energy-Dependent PIH

At 0.1 mM, 311 released 53% of cellular ⁵⁹Fe from prelabeled SK-N-MC neuroblastoma cells at 37°C, compared to 48% for PIH and only 21% for DFO [1]. Critically, the mechanism of efflux differed fundamentally between 311 and PIH: metabolic inhibitors (2,4-dinitrophenol, oligomycin, rotenone, sodium azide) and four P-glycoprotein inhibitors (verapamil, cyclosporin A, reserpine, quinine) markedly reduced ⁵⁹Fe mobilization by PIH but had little or no effect on ⁵⁹Fe release by 311 [1]. This indicates that 311-⁵⁹Fe efflux proceeds via passive diffusion, bypassing the ATP-dependent, P-gp-mediated export pathway utilized by PIH. Equivalent results were reproduced in the SK-Mel-28 melanoma cell line.

Iron efflux Membrane transport P-glycoprotein Drug resistance

Selective Cytotoxicity: 311 Exhibits >50-Fold Greater Antiproliferative Activity in Tumor Cells vs. Normal Fibroblasts

In SK-N-MC neuroepithelioma cells, 311 demonstrated an IC₅₀ of 0.3–0.5 μM. In contrast, the IC₅₀ against MRC-5 normal human fetal lung fibroblasts exceeded 25 μM, representing a greater than 50-fold selectivity window [1]. This selectivity was statistically significant (P < 0.001) and was reproduced across multiple tumor cell lines (K562 erythroleukemia, SK-Mel-28 melanoma, MCF-7 breast cancer) versus the same fibroblast comparator. DFO, by comparison, showed an IC₅₀ of 22 μM in SK-N-MC cells and lacked the marked differential between neoplastic and normal cells observed for 311. The NT-series chelators (e.g., N4mT) also showed selectivity (IC₅₀ 0.5 μM in SK-N-MC vs. >25 μM in fibroblasts), but 311m, a closely related 311 analogue, displayed very low toxicity toward bone marrow stem cell cultures, comparable to cisplatin rather than doxorubicin.

Tumor selectivity Therapeutic window Fibroblast Neuroepithelioma

Recommended Application Scenarios for 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (NIH/311/AS-8351) Based on Quantitative Differentiation Evidence


Iron-Dependent Cancer Cell Proliferation Studies Requiring Nanomolar-to-Low-Micromolar Potency

For researchers investigating iron-dependent proliferation pathways in leukemia, neuroblastoma, or breast cancer models, 311 provides an IC₅₀ of 0.3–0.5 μM in neoplastic cells, representing a ~27-fold potency advantage over the clinical standard DFO [1]. This concentration range is compatible with low-solvent-volume experimental designs and minimizes the risk of DFO-associated high-concentration artifacts. The compound is particularly suited for studies requiring concurrent monitoring of GADD45 and WAF1 gene induction at 2.5–5 μM, concentrations at which DFO (150 μM) would be impractical [2].

Multidrug-Resistant Cancer Models Where P-Glycoprotein-Mediated Drug Efflux Is a Confounding Variable

In cancer cell lines expressing elevated P-glycoprotein or other ATP-dependent efflux pumps, 311 is the preferred iron chelator because its ⁵⁹Fe complex exits cells via passive diffusion, circumventing the P-gp-dependent pathway that limits the efficacy of PIH and other chelators [1]. This property is critical for experimental designs in multidrug-resistant neuroblastoma, melanoma, or leukemia models where P-gp overexpression is a known resistance mechanism.

Tumor-Selective Iron Chelation with Fibroblast Sparing in Co-Culture or Microenvironment Studies

When experimental protocols require the selective elimination or growth inhibition of tumor cells while preserving adjacent normal fibroblasts (e.g., tumor-stroma co-culture models), 311 delivers a >50-fold therapeutic window (IC₅₀ 0.3–0.5 μM tumor vs. >25 μM fibroblast) that is not achievable with DFO [1]. This selectivity makes 311 the rational procurement choice for tumor-microenvironment interaction studies where selective iron depletion in the malignant compartment is essential.

Epigenetic Reprogramming Cocktails for Cardiomyocyte Induction from Human Fibroblasts

As a validated component of the 9-factor small-molecule cocktail that converts human fetal lung fibroblasts into functional cardiomyocytes, 311 (AS-8351) functions as a KDM5B histone demethylase inhibitor that sustains active chromatin marks at cardiogenic loci [1]. Knockdown of KDM5B or substitution with the alternate KDM5B inhibitor PBIT phenocopies the reprogramming effect, confirming target specificity [1]. For laboratories engaged in direct cardiac reprogramming or epigenetic cell-fate manipulation, AS-8351 is an essential procurement item whose omission from the cocktail significantly reduces beating cluster formation. Typical working concentration in this application is 5–10 μM in combination with CHIR 99021, A83-01, BIX 01294, SC1, Y-27632, OAC2, SU 16f, and JNJ 10198409 [1].

Quote Request

Request a Quote for 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.